1-(4-methylbenzyl)-4-pentanoylpiperazine
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Description
“1-(4-methylbenzyl)-4-pentanoylpiperazine” is a derivative of benzylpiperazine . Benzylpiperazine is an organic compound that consists of a six-member cyclic secondary diamine with the nitrogen in the 1, 4 – position, which makes piperazine a weak base . The nitrogen in the piperazine ring plays an important role in biological research and drug manufacturing industry .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized from benzylideneisoxazol-5-one in 34% yield via double methylene transfer from diazomethane .Molecular Structure Analysis
The structure of similar compounds was established based on 1H, 13C, and 2D NMR spectroscopy and high-resolution mass spectrometry, and confirmed by X-ray diffraction analysis .Chemical Reactions Analysis
In alkylbenzenes, the carbon atom which is attached to the aromatic ring is particularly reactive. Reactions taking place at this carbon atom are said to occur at the benzylic position .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-4-5-17(20)19-12-10-18(11-13-19)14-16-8-6-15(2)7-9-16/h6-9H,3-5,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUXHCZFBHPROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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